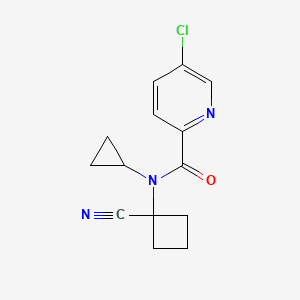
5-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in treating various diseases. This compound is commonly known as CCNB, and it belongs to the class of pyridinecarboxamide derivatives. The synthesis of CCNB is a complex process that requires expertise in organic chemistry.
Wirkmechanismus
The mechanism of action of CCNB involves its interaction with specific molecular targets in cells. CCNB has been shown to inhibit the activity of enzymes involved in various cellular processes, such as DNA replication, protein synthesis, and cell signaling. By targeting these enzymes, CCNB can disrupt the normal functioning of cancer cells and promote their death. In addition, CCNB can modulate the activity of immune cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CCNB has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, CCNB can induce cell cycle arrest and promote apoptosis, leading to the death of cancer cells. In immune cells, CCNB can modulate the activity of cytokines and chemokines, leading to reduced inflammation. In neurons, CCNB can protect against oxidative stress and promote cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
CCNB has several advantages for lab experiments, including its high potency, selectivity, and specificity. CCNB can be used at low concentrations to achieve significant effects, and it can selectively target specific molecular pathways in cells. However, CCNB also has some limitations, such as its complex synthesis method, limited solubility in aqueous solutions, and potential toxicity at high concentrations.
Zukünftige Richtungen
CCNB has several potential future directions for scientific research. One direction is the development of new synthesis methods for CCNB to improve its yield, purity, and scalability. Another direction is the identification of new molecular targets for CCNB and the elucidation of its mechanism of action in different disease contexts. Additionally, CCNB can be studied for its potential in combination therapies with other drugs or as a drug delivery system for targeted therapy. Finally, CCNB can be studied for its potential in preclinical and clinical trials for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, CCNB is a chemical compound that has gained significant attention in scientific research due to its potential in treating various diseases. The synthesis of CCNB is a complex process that requires expertise in organic chemistry. CCNB has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and promoting neuron survival. CCNB has several advantages for lab experiments, including its high potency, selectivity, and specificity. However, CCNB also has some limitations, such as its complex synthesis method, limited solubility, and potential toxicity. CCNB has several potential future directions for scientific research, including the development of new synthesis methods, identification of new molecular targets, and preclinical and clinical trials for the treatment of various diseases.
Synthesemethoden
The synthesis of CCNB involves a series of chemical reactions, starting from the reaction of 2-chloropyridine with 1-cyanocyclobutane. The resulting intermediate is then reacted with cyclopropylamine to form the final product, CCNB. This synthesis method requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to obtain high yields and purity of CCNB.
Wissenschaftliche Forschungsanwendungen
CCNB has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CCNB has shown promising results in inhibiting the growth of cancer cells by targeting specific molecular pathways. Inflammation is a common feature of many diseases, and CCNB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, CCNB has been studied for its potential in protecting neurons from damage and promoting their survival.
Eigenschaften
IUPAC Name |
5-chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-10-2-5-12(17-8-10)13(19)18(11-3-4-11)14(9-16)6-1-7-14/h2,5,8,11H,1,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBDADPQFSBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)N(C2CC2)C(=O)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2486107.png)
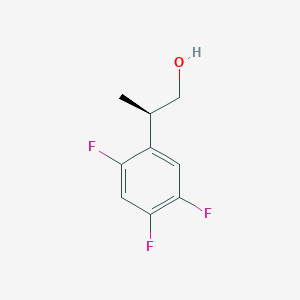



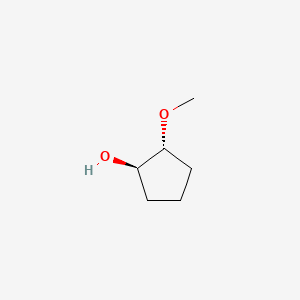
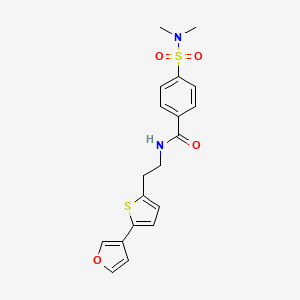
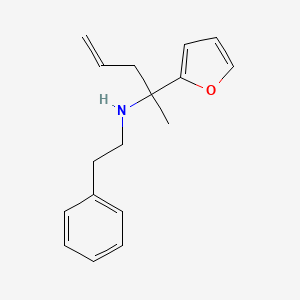

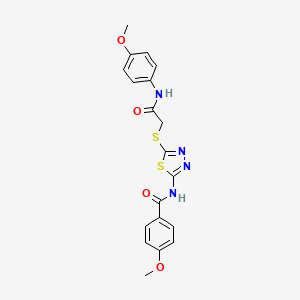

![2-{[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2486127.png)
![4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2486128.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2486129.png)
